molecular formula C23H22Cl2N2O3S B3680828 N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3680828
M. Wt: 477.4 g/mol
InChI Key: WCZXLASUQFQSOX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a benzyl group, a phenyl group, and a sulfonyl group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl and phenyl rings, the introduction of the chloro groups, and the formation of the sulfonyl group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and phenyl rings would likely result in a rigid, planar structure for those parts of the molecule. The sulfonyl group could potentially introduce some flexibility into the structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The benzyl and phenyl rings could undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in a variety of reactions, including nucleophilic substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and phenyl rings could contribute to its hydrophobicity, while the sulfonyl group could contribute to its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-3-11-21(12-4-16)31(29,30)27(22-13-20(25)8-5-17(22)2)15-23(28)26-14-18-6-9-19(24)10-7-18/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXLASUQFQSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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